molecular formula C13H13N3O4 B11844298 N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide CAS No. 61346-25-6

N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide

Cat. No.: B11844298
CAS No.: 61346-25-6
M. Wt: 275.26 g/mol
InChI Key: JLENDBQQXJUGJU-UHFFFAOYSA-N
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Description

N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure regioselectivity and yield optimization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This often involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-Diacetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61346-25-6

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

N-(1,2-diacetyl-3-oxoindazol-6-yl)acetamide

InChI

InChI=1S/C13H13N3O4/c1-7(17)14-10-4-5-11-12(6-10)15(8(2)18)16(9(3)19)13(11)20/h4-6H,1-3H3,(H,14,17)

InChI Key

JLENDBQQXJUGJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)N(N2C(=O)C)C(=O)C

Origin of Product

United States

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